Cas no 483-54-5 (2,3-dimethoxy-5,6-dimethyl-p-benzoquinone)
2,3-dimethoxy-5,6-dimethyl-p-benzoquinone Chemical and Physical Properties
Names and Identifiers
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- 2,3-dimethoxy-5,6-dimethyl-p-benzoquinone
- 2,3-dimethoxy-5,6-dimethylcyclohexa-2,5-diene-1,4-dione
- 2,3-dimethoxy-4,5-dimethyl-1,4-benzoquinone
- 2,3-dimethoxy-5,6-dimethyl-1,4-benzoquinone
- 2,3-dimethoxy-5,6-dimethyl-2,5-cyclohexadiene-1,4-dione <aurantiogliocladin>
- 6-methylubiquinone
- aurantiogliocladin
- NS00011752
- Aurantiogliocladin [MI]
- CHEMBL2252961
- Q27266300
- 3,4-Dimethoxy-6-methyltoluquinone
- 483-54-5
- 2,3-Dimethoxy-5,6-dimethylbenzo-1,4-quinone
- AKOS006283563
- FT-0693046
- 2,3-Dimethyloxy-5,6-dimethylbenzoquinone
- 74R18PLB3Z
- SCHEMBL487583
- UNII-74R18PLB3Z
- NOYQJVWDVBANHI-UHFFFAOYSA-N
- DTXSID50486259
- 2,5-Cyclohexadiene-1,4-dione, 2,3-dimethoxy-5,6-dimethyl-
-
- Inchi: 1S/C10H12O4/c1-5-6(2)8(12)10(14-4)9(13-3)7(5)11/h1-4H3
- InChI Key: NOYQJVWDVBANHI-UHFFFAOYSA-N
- SMILES: O(C)C1=C(C(C(C)=C(C)C1=O)=O)OC
Computed Properties
- Exact Mass: 196.07400
- Monoisotopic Mass: 196.07355886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 326
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 52.6Ų
Experimental Properties
- Color/Form: No data available
- Density: 1.167
- Melting Point: 62.5°
- Boiling Point: 337.326°C at 760 mmHg
- Flash Point: 150.393°C
- Refractive Index: 1.494
- PSA: 52.60000
- LogP: 0.97900
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
2,3-dimethoxy-5,6-dimethyl-p-benzoquinone Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,3-dimethoxy-5,6-dimethyl-p-benzoquinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D477275-100mg |
2,3-Dimethoxy-5,6-dimethyl-p-benzoquinone |
483-54-5 | 100mg |
$190.00 | 2023-05-18 | ||
| TRC | D477275-500mg |
2,3-Dimethoxy-5,6-dimethyl-p-benzoquinone |
483-54-5 | 500mg |
$ 800.00 | 2023-09-07 | ||
| TRC | D477275-1g |
2,3-Dimethoxy-5,6-dimethyl-p-benzoquinone |
483-54-5 | 1g |
$ 1240.00 | 2022-06-05 | ||
| TRC | D477275-1000mg |
2,3-Dimethoxy-5,6-dimethyl-p-benzoquinone |
483-54-5 | 1g |
$1499.00 | 2023-05-18 | ||
| BioAustralis | BIA-A1654-1 mg |
Aurantiogliocladin |
483-54-5 | >95%byHPLC | 1mg |
$175.00 | 2023-09-08 | |
| BioAustralis | BIA-A1654-5 mg |
Aurantiogliocladin |
483-54-5 | >95%byHPLC | 5mg |
$613.00 | 2023-09-08 | |
| BioAustralis | BIA-A1654-1mg |
Aurantiogliocladin |
483-54-5 | >95% by HPLC | 1mg |
$200.00 | 2025-04-27 | |
| BioAustralis | BIA-A1654-5mg |
Aurantiogliocladin |
483-54-5 | >95% by HPLC | 5mg |
$700.00 | 2025-04-27 | |
| A2B Chem LLC | AG17572-10mg |
2,3-Dimethoxy-5,6-dimethylcyclohexa-2,5-diene-1,4-dione |
483-54-5 | 10mg |
$225.00 | 2024-04-19 | ||
| A2B Chem LLC | AG17572-25mg |
2,3-Dimethoxy-5,6-dimethylcyclohexa-2,5-diene-1,4-dione |
483-54-5 | 25mg |
$350.00 | 2024-04-19 |
2,3-dimethoxy-5,6-dimethyl-p-benzoquinone Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Seung-Bum Cho,Jin-Woo Jung,Yoon Seok Kim,Chang-Hee Cho,Il-Kyu Park CrystEngComm, 2021,23, 2746-2755
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Carmen Pérez León,Keisuke Sagisaka,Daisuke Fujita,Liyuan Han RSC Adv., 2014,4, 8550-8557
-
Bo Chen,Xiaotong Shen,Zhangfeng Luo,Di Cai,Changjing Chen,Changwei Zhang,Peiyong Qin,Hui Cao,Tianwei Tan RSC Adv., 2018,8, 25602-25610
Additional information on 2,3-dimethoxy-5,6-dimethyl-p-benzoquinone
2,3-Dimethoxy-5,6-Dimethyl-p-Benzoquinone: A Versatile Compound in Modern Biomedical Research
2,3-Dimethoxy-5,6-dimethyl-p-benzoquinone (CAS No. 483-54-5) is a multifunctional aromatic compound that has garnered significant attention in the biomedical field due to its unique molecular structure and diverse biological activities. This compound, characterized by its p-benzoquinone core with methoxy and methyl substituents, exhibits potential applications in drug development, antioxidant research, and metabolic pathway modulation. Recent studies have highlighted its role in oxidative stress regulation and cellular signaling mechanisms, positioning it as a promising candidate for therapeutic innovation.
As a derivative of p-benzoquinone, this compound possesses a conjugated system of double bonds that enables it to participate in redox reactions. The dimethoxy groups at positions 2 and 3, along with the dimethyl substituents at positions 5 and 6, contribute to its stability and functional versatility. These structural features are critical for its interaction with biological targets, such as enzymes, receptors, and DNA molecules. The presence of methoxy groups may also influence its solubility properties, making it suitable for formulation in various delivery systems.
Recent advancements in nanotechnology and drug delivery systems have further expanded the potential of 2,3-dimethoxy-5,6-dimethyl-p-benzoquinone. For instance, a 2023 study published in Advanced Materials demonstrated its use as a bioactive molecule in the synthesis of nanoparticles for targeted cancer therapy. The compound's ability to modulate reactive oxygen species (ROS) levels has been linked to its potential in antioxidant therapy, particularly in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
One of the most intriguing aspects of this compound is its involvement in metabolic pathways. Research published in Journal of Medicinal Chemistry (2022) revealed that 2,3-dimethoxy-5,6-dimethyl-p-benzoquinone can act as a precursor for the synthesis of phenolic compounds, which are known for their anti-inflammatory and anti-cancerous properties. This finding underscores its potential as a building block in the development of pharmaceuticals targeting chronic inflammatory conditions.
The synthesis of 2,3-dimethoxy-5,6-dimethyl-p-benzoquinone has been optimized using green chemistry principles, as highlighted in a 2024 review article in Green Chemistry. The study emphasized the use of catalytic methods and solvent-free conditions to enhance sustainability and reduce waste generation. These approaches align with the growing emphasis on environmentally friendly chemical processes in the pharmaceutical industry.
Furthermore, the biological activity of this compound has been explored in in vitro and in vivo models. A 2023 study in Cell Reports demonstrated its ability to inhibit pro-inflammatory cytokine production in macrophages, suggesting potential applications in autoimmune disorders. The compound's selective toxicity towards cancer cells over normal cells has also been reported, making it a candidate for chemotherapy formulations.
The therapeutic potential of 2,3-dimethoxy-5,6-dimethyl-p-benzoquinone extends to neurological disorders. Research published in Neuropharmacology (2023) showed that this compound can modulate mitochondrial function and neurotransmitter release, offering new avenues for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier further enhances its relevance in central nervous system research.
Another area of interest is its role in antimicrobial applications. A 2024 study in Antimicrobial Agents and Chemotherapy found that 2,3-dimethoxy-5,6-dimethyl-p-benzoquinone exhibits bacteriostatic activity against multidrug-resistant bacteria, highlighting its potential as a novel antimicrobial agent. This discovery is particularly significant given the global rise in antimicrobial resistance.
Despite its promising properties, challenges remain in the clinical translation of this compound. Researchers are actively working on structure-activity relationship (SAR) studies to optimize its bioavailability and target specificity. Additionally, toxicological studies are being conducted to ensure its safety profile in long-term therapeutic use.
In conclusion, 2,3-dimethoxy-5,6-dimethyl-p-benzoquinone represents a valuable compound with broad applications in biomedical research. Its unique chemical structure and biological activities position it as a key player in the development of innovative therapies for a range of diseases. As research in this area continues to advance, the compound's potential to impact healthcare and pharmaceutical science is likely to grow significantly.
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